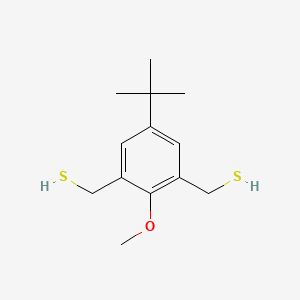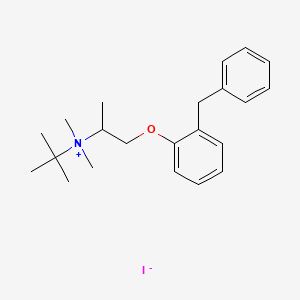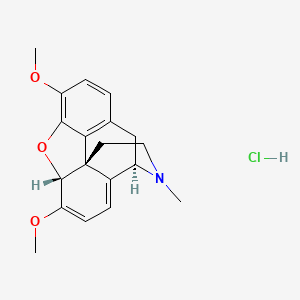![molecular formula C52H102O6S3Sn B13777259 Butyltintris[2-(myristoyloxy)ethylmercaptide] CAS No. 68928-34-7](/img/structure/B13777259.png)
Butyltintris[2-(myristoyloxy)ethylmercaptide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltintris[2-(myristoyloxy)ethylmercaptide] is an organotin compound with the molecular formula C52H102O6S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(myristoyloxy)ethylmercaptide groups. Organotin compounds are widely used in various industrial applications due to their catalytic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris[2-(myristoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(myristoyloxy)ethylmercaptan. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
BuSnCl3+3HSCH2CH2OCOC13H27→BuSn(SCH2CH2OCOC13H27)3+3HCl
Industrial Production Methods
Industrial production of Butyltintris[2-(myristoyloxy)ethylmercaptide] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyltintris[2-(myristoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The mercaptide groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Butyltintris[2-(myristoyloxy)ethylmercaptide] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of plastics, coatings, and other materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of Butyltintris[2-(myristoyloxy)ethylmercaptide] involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Butyltin tris(2-ethylhexanoate): Another organotin compound used as a catalyst in esterification and polymerization reactions.
Tributyltin oxide: Known for its antifouling properties and used in marine paints.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Uniqueness
Butyltintris[2-(myristoyloxy)ethylmercaptide] is unique due to its specific structure and the presence of myristoyloxy groups. These groups enhance its solubility in organic solvents and contribute to its distinct chemical and biological properties. Compared to other organotin compounds, it offers a unique combination of catalytic activity and potential biological applications.
Properties
CAS No. |
68928-34-7 |
|---|---|
Molecular Formula |
C52H102O6S3Sn |
Molecular Weight |
1038.3 g/mol |
IUPAC Name |
2-[butyl-bis(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/3C16H32O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;1-3-4-2;/h3*19H,2-15H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
JRYDGVZESLLOGL-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


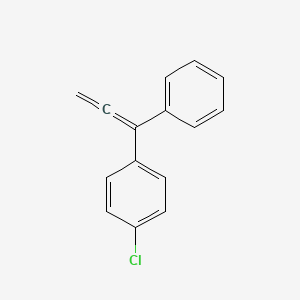
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
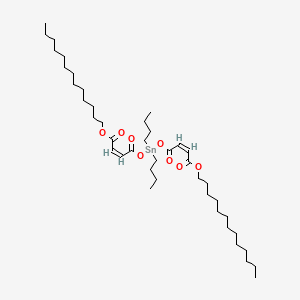
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
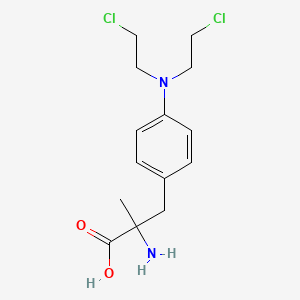
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)


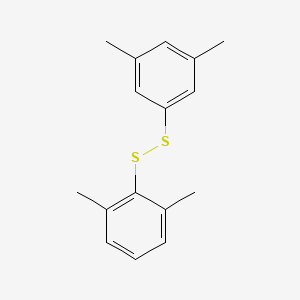
![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
